molecular formula C9H12N2O3 B187044 2-Amino-3,6-dimethoxybenzamide CAS No. 98991-68-5

2-Amino-3,6-dimethoxybenzamide

Cat. No.: B187044
CAS No.: 98991-68-5
M. Wt: 196.2 g/mol
InChI Key: AYSCLHJMABMGAU-UHFFFAOYSA-N
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Description

2-Amino-3,6-dimethoxybenzamide is an organic compound with the molecular formula C9H12N2O3 It is a derivative of benzamide, characterized by the presence of amino and methoxy groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,6-dimethoxybenzamide typically involves the condensation of 2,3-dimethoxybenzoic acid with an appropriate amine. One common method includes the use of triethylamine as a base and tetrahydrofuran as a solvent. The reaction is carried out under reflux conditions, leading to the formation of the desired benzamide derivative .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized by employing catalysts and green chemistry techniques. For instance, the use of ultrasonic irradiation and solid acid catalysts like diatomite earth immobilized with Lewis acidic ionic liquids can enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3,6-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated benzamides.

Scientific Research Applications

2-Amino-3,6-dimethoxybenzamide has several applications in scientific research:

Comparison with Similar Compounds

  • 2,3-Dimethoxybenzamide
  • 3-Acetoxy-2-methylbenzamide
  • 2-Amino-4,6-dimethoxybenzamide

Comparison: 2-Amino-3,6-dimethoxybenzamide is unique due to the specific positioning of its amino and methoxy groups, which confer distinct chemical and biological properties. Compared to 2,3-dimethoxybenzamide, it exhibits enhanced antioxidant and antibacterial activities . The presence of the amino group also allows for additional functionalization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-amino-3,6-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-13-5-3-4-6(14-2)8(10)7(5)9(11)12/h3-4H,10H2,1-2H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSCLHJMABMGAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)OC)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358477
Record name Benzamide, 2-amino-3,6-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98991-68-5
Record name Benzamide, 2-amino-3,6-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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